molecular formula C10H13NO B11807300 (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B11807300
M. Wt: 163.22 g/mol
InChI Key: VRWZZLORJKJBED-VIFPVBQESA-N
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Description

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7, and an amine group at position 3 on the dihydrobenzofuran ring. The (3R) designation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the amine group at the 3-position. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuran derivatives.

Scientific Research Applications

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine: The enantiomer of the compound with different stereochemistry.

    5,7-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the amine group at the 3-position.

    5,7-Dimethyl-1-benzofuran: Lacks the dihydro component and the amine group.

Uniqueness

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific stereochemistry and the presence of both methyl and amine groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1

InChI Key

VRWZZLORJKJBED-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CO2)N)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(CO2)N)C

Origin of Product

United States

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